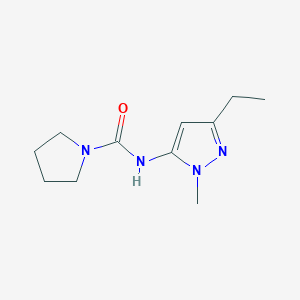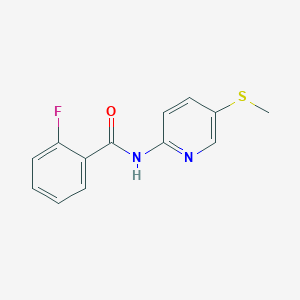
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine is a chemical compound that belongs to the family of thiomorpholines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including:
- Anticancer activity: this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
- Neuroprotective activity: this compound has been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease. It has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine in lab experiments include its potential as a lead compound for the development of new drugs and its versatility as a building block for the synthesis of new materials. However, its limitations include the need for further research to fully understand its mechanism of action and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine, including:
- Investigation of its potential use in treating other diseases: Further research is needed to investigate the potential use of this compound in treating other diseases such as Parkinson's disease and multiple sclerosis.
- Development of new compounds: this compound can be used as a scaffold for the synthesis of new compounds with improved pharmacological properties.
- Investigation of its toxicity: Further research is needed to investigate the potential toxicity of this compound and its derivatives.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine can be achieved through several methods. One of the most common methods involves the reaction of 3-chloromethylpyridine with thiomorpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with phenylboronic acid in the presence of a palladium catalyst to obtain this compound.
Aplicaciones Científicas De Investigación
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science.
Medicinal Chemistry: this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Drug Discovery: this compound has been identified as a potential lead compound for the development of new drugs. It has been investigated for its potential use as a scaffold for the synthesis of new compounds with improved pharmacological properties.
Material Science: this compound has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics.
Propiedades
IUPAC Name |
3-phenyl-4-(pyridin-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-6-15(7-3-1)16-13-19-10-9-18(16)12-14-5-4-8-17-11-14/h1-8,11,16H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONHDHKMSDMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1CC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)

![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)


![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)